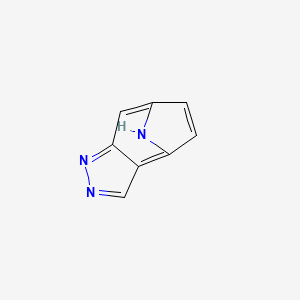![molecular formula C23H39NO19 B13835127 Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
Gal(b1-4)[NeuAc(a2-6)]a-Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-4)[NeuAc(a2-6)]a-Glc typically involves the stepwise assembly of the monosaccharide units. The process begins with the protection of hydroxyl groups on the monosaccharides, followed by glycosylation reactions to form the glycosidic bonds. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this trisaccharide often employs enzymatic methods due to their specificity and efficiency. Enzymes such as sialyltransferases and galactosyltransferases are used to catalyze the formation of the glycosidic bonds under mild conditions, resulting in high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Gal(b1-4)[NeuAc(a2-6)]a-Glc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original trisaccharide, such as oxidized or reduced forms, and substituted analogs .
Applications De Recherche Scientifique
Gal(b1-4)[NeuAc(a2-6)]a-Glc has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a crucial role in cell-cell recognition and signaling, particularly in the immune system.
Mécanisme D'action
The mechanism of action of Gal(b1-4)[NeuAc(a2-6)]a-Glc involves its interaction with specific receptors on the surface of cells. For example, it binds to hemagglutinin on the surface of influenza viruses, preventing the virus from attaching to and entering host cells. This interaction is mediated by the sialic acid moiety, which is recognized by the viral protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neu5Ac-α-(2,3)-Gal-β-(1-4)-GlcNAc: Similar structure but with a different linkage between sialic acid and galactose.
Gal-β-(1-3)-GlcNAc: Lacks the sialic acid moiety.
Neu5Ac-α-(2,6)-Gal-β-(1-3)-GlcNAc: Different linkage between galactose and glucose.
Uniqueness
Gal(b1-4)[NeuAc(a2-6)]a-Glc is unique due to its specific linkage pattern, which confers distinct biological properties. Its ability to inhibit influenza virus binding makes it particularly valuable in antiviral research .
Propriétés
Formule moléculaire |
C23H39NO19 |
|---|---|
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-18(15(33)16(34)20(36)40-10)42-21-17(35)14(32)13(31)9(4-26)41-21/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20-,21-,23+/m0/s1 |
Clé InChI |
XTRZUYGELACENT-YKZMYXNPSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



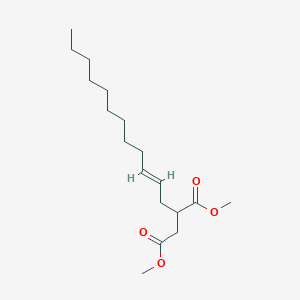
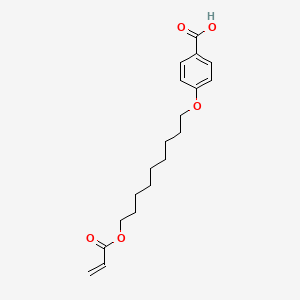

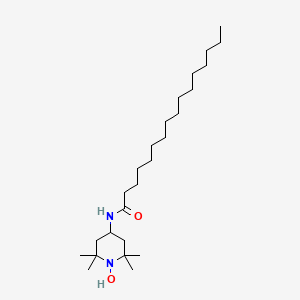
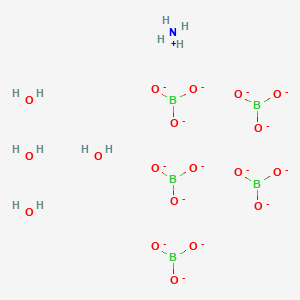
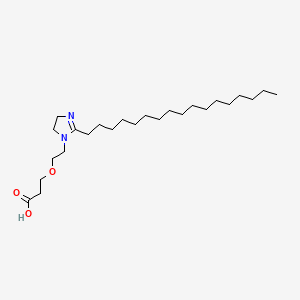
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
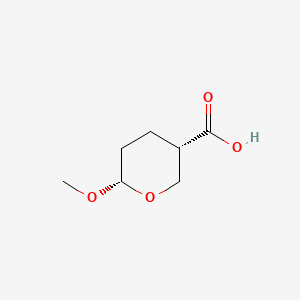


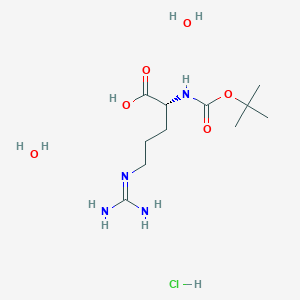
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
